molecular formula C10H20N2O2 B3031806 Ethyl 3-(4-methylpiperazin-1-yl)propanoate CAS No. 7148-05-2

Ethyl 3-(4-methylpiperazin-1-yl)propanoate

Cat. No. B3031806
CAS RN: 7148-05-2
M. Wt: 200.28 g/mol
InChI Key: WQLYUEPNQYYYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C10H20N2O2. It has a molecular weight of 200.28 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-2-13-10(12)3-6-11-7-4-9(1)5-8-11/h9H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 200.28 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.

Scientific Research Applications

Chemical Structure Analysis and Synthesis

  • Spectral Analysis: The compound ethyl 3-(4-methylpiperazin-1-yl)propanoate has been studied through spectral analysis, including Fourier transform infrared and Raman spectra, to understand its molecular structure and properties. Quantum chemical modeling further interprets these spectra, highlighting the compound's features of intramolecular charge transfer (Al-Ghulikah et al., 2019).

Pharmacological Research

  • Potential for Drug Development: Research has shown that modifications of this compound could lead to the development of potent and selective PPARgamma agonists, which are relevant in therapeutic contexts, particularly for diabetes and obesity (Collins et al., 1998).

Solid-State Characterization

  • Polymorphism Studies: The compound has been the subject of polymorphism studies, which are crucial for understanding its different crystalline forms. This information is vital for pharmaceutical applications, as different polymorphs can have varied therapeutic effects (Vogt et al., 2013).

Catalytic Applications

  • Catechol Oxidase Models: It has been used in the study of less symmetrical dicopper(II) complexes as models for catechol oxidase. This research is important in understanding enzymatic reactions and could have implications in biochemistry and material sciences (Merkel et al., 2005).

Asymmetrical Synthesis

  • Enzymatic Synthesis of Enantiomers: The compound has been utilized in the enzymatic synthesis of chiral acids. This approach is significant in creating enantiomerically pure compounds, which is critical in the pharmaceutical industry for creating more effective and less toxic drugs (Brem et al., 2010).

Drug Synthesis

  • Synthesis of Anticoagulants: It plays a role in the synthesis of dabigatran etexilate, an important anticoagulant medication. Understanding its synthesis is crucial for pharmaceutical manufacturing and drug development (Huansheng, 2013).

Crystallography

  • X-Ray Crystallography Studies: The compound's crystal structure has been analyzed to determine its molecular conformation and interactions. Such studies are fundamental in drug design and understanding molecular interactions (Ozbey et al., 2001).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-(4-methylpiperazin-1-yl)propanoate is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using the compound only in a well-ventilated area .

properties

IUPAC Name

ethyl 3-(4-methylpiperazin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-10(13)4-5-12-8-6-11(2)7-9-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLYUEPNQYYYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282575
Record name ethyl 3-(4-methylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7148-05-2
Record name 7148-05-2
Source DTP/NCI
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Record name ethyl 3-(4-methylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7148-05-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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